CID 5951923

Description

Overview of KLF5 Function and Regulation

KLF5 is a versatile transcription factor that can either activate or repress gene expression, influencing a wide array of cellular functions depending on the context. nih.govresearchgate.net

One of the most well-documented functions of KLF5 is its role in promoting cellular proliferation. nih.gov It is highly expressed in actively dividing cells, such as those in the proliferative zone of the intestinal epithelium. nih.govnih.govnih.gov KLF5 drives proliferation by accelerating the G1/S and G2/M phases of the cell cycle. nih.govnih.gov This is achieved by regulating the expression of key cell cycle genes, including the upregulation of Cyclin D1, Cyclin B1, and Cdc2, and the repression of cell cycle inhibitors like p15 (B1577198) and p27. nih.govnih.gov

KLF5 also plays a significant role in cellular differentiation across various cell types. nih.gov Its expression levels typically decrease as cells terminally differentiate. researchgate.net It is essential for the proper differentiation of epithelial cells, smooth muscle cells, and adipocytes. nih.gov For instance, in the epidermis, KLF5 influences development and is highly expressed in keratinocytes. nih.gov It is also involved in the differentiation of vascular smooth muscle cells in response to injury. nih.gov

KLF5 is a notable suppressor of apoptosis, or programmed cell death. nih.gov It can directly bind to the tumor suppressor protein p53, inhibiting its function, and can also induce the expression of survivin, an inhibitor-of-apoptosis (IAP) protein. nih.gov By preventing apoptosis, KLF5 contributes to cell survival, a function that is particularly relevant in the context of cancer, where unchecked cell survival is a key hallmark. nih.govnih.gov In some contexts, however, such as in certain colon cancer cell lines, overexpression of KLF5 has been shown to induce apoptosis, highlighting its context-dependent functions. aacrjournals.org

In adult mammals, KLF5 is expressed in numerous tissues, with particularly high levels in proliferating epithelial cells of the intestine. nih.govresearchgate.net It is also found in the pancreas, prostate, lungs, reproductive organs, and skeletal muscle. researchgate.net Its expression is often abnormal in various disease states, most notably in cancer and cardiovascular diseases. nih.govnih.gov For example, KLF5 is frequently overexpressed in colorectal and bladder cancers. nih.govaacrjournals.org In human colorectal cancer tissues, KLF5 expression is stronger in cancer epithelia compared to normal tissue and its typical polarized expression pattern is lost. aacrjournals.org Similarly, in bladder cancer, KLF5 is upregulated and has been implicated in the transformation of urothelial cells. aacrjournals.orgnih.gov

Structure

3D Structure

Propriétés

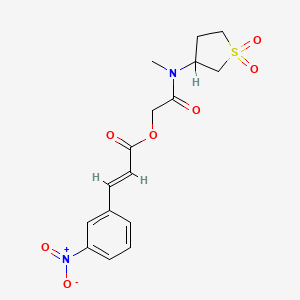

IUPAC Name |

[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7S/c1-17(14-7-8-26(23,24)11-14)15(19)10-25-16(20)6-5-12-3-2-4-13(9-12)18(21)22/h2-6,9,14H,7-8,10-11H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVRJYLSUVXWBC-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Characterization of Cid 5951923 As a Klf5 Modulator

High-Throughput Screening Strategies for KLF5 Inhibitors

To identify novel inhibitors of KLF5, researchers employed a sophisticated high-throughput screening (HTS) approach designed to efficiently test a large library of chemical compounds for their ability to modulate KLF5 expression. nih.gov

Cell-Based Ultrahigh-Throughput Screening Methodologies

A cell-based ultrahigh-throughput screening (uHTS) campaign was conducted utilizing the Molecular Libraries Probe Production Centers Network (MLPCN) library from the public domain of the National Institutes of Health (NIH). nih.gov The primary assay was centered around a human colorectal cancer cell line, DLD-1, which was genetically engineered to stably express a luciferase reporter gene. nih.govnih.gov The expression of this luciferase reporter was driven by the human KLF5 promoter, creating a system where a decrease in luciferase activity would indicate potential inhibition of KLF5 expression. nih.govnih.gov This reporter cell line, named DLD-1/pGL4.18hKLF5p, served as the foundation for the primary screen, allowing for the rapid assessment of thousands of compounds. nih.govnih.gov

Selection Criteria and Counter-Screening Approaches

A critical component of the screening strategy was the implementation of stringent selection criteria and a counter-screening process to eliminate false positives and cytotoxic compounds. nih.govnih.gov The primary hits from the uHTS were defined as compounds that exhibited an effective concentration (EC₅₀) for KLF5 inhibition of less than 10 µmol/L. nih.govnih.gov

To ensure the selectivity of the identified compounds, a cytotoxicity counter-screen was performed using the non-transformed rat intestinal epithelial cell line, IEC-6. nih.govnih.gov This cell line was chosen as it lacks significant KLF5 expression. medkoo.com Compounds were considered selective if they displayed an EC₅₀ for cytotoxicity in IEC-6 cells greater than 10 µmol/L. nih.govnih.gov This dual-screening approach allowed for the prioritization of compounds that specifically targeted KLF5 expression without causing general cellular toxicity. nih.gov

Identification of CID 5951923

Through the rigorous screening and counter-screening process, CID 5951923 emerged as a promising candidate for a selective KLF5 inhibitor. nih.gov

Initial Hit Identification and Prioritization

The uHTS campaign successfully identified 97 compounds that met the predefined criteria for KLF5-selective inhibition. nih.govnih.gov Among these hits, two compounds, CID 439501 and CID 5951923, were prioritized as the most potent inhibitors based on their strong activity in the primary assay. nih.govnih.gov Further analysis of its activity in other high-throughput bioassays available in the PubChem database revealed that CID 5951923 was active in only a small fraction (4.1%) of the 342 assays in which it had been tested, indicating a lack of assay promiscuity and suggesting a more specific mode of action. nih.govresearchgate.net This selectivity profile made CID 5951923 a more attractive candidate for further development compared to CID 439501 (ouabain), a known cardiac glycoside with a narrow therapeutic window. researchgate.net

Confirmation and Characterization of KLF5 Selectivity

Subsequent characterization studies were conducted to validate the inhibitory effect of CID 5951923 on KLF5 and to assess its selectivity. nih.gov Western blot analyses confirmed that treatment with CID 5951923 significantly reduced the levels of endogenous KLF5 protein in DLD-1 cells in a dose-dependent manner. nih.govresearchgate.net

To further investigate its cancer cell selectivity, CID 5951923 was tested against the NCI-60 panel, a collection of 60 different human cancer cell lines. nih.gov The results demonstrated that CID 5951923 was selectively active against colon cancer cells, which are known to have high basal levels of KLF5 mRNA. nih.gov This finding supported the hypothesis that the inhibitory effect of CID 5951923 on cell proliferation is primarily mediated through its action on KLF5. nih.govresearchgate.net

The research also explored the initial structure-activity relationship of CID 5951923 by synthesizing and testing two structural analogs, CID 46931037 and CID 46931043. nih.govresearchgate.net These analogs also demonstrated the ability to reduce KLF5 protein levels, indicating that the core structure of CID 5951923 is a viable scaffold for developing more potent and drug-like KLF5 inhibitors. nih.govresearchgate.net

Data Tables

Table 1: In Vitro Activity of CID 5951923

| Assay Type | Cell Line | Parameter | Value | Reference |

| KLF5 Inhibition | DLD-1/pGL4.18hKLF5p | IC₅₀ | 603 nM | medchemexpress.com |

| KLF5 Inhibition | DLD-1/pGL4.18hKLF5p | IC₅₀ | 2.3 µM | |

| Cell Viability | DLD-1 | IC₅₀ | 1.6 µM | medchemexpress.com |

| Cytotoxicity | IEC-6 | EC₅₀ | > 10 µM | nih.govnih.gov |

Table 2: Activity of CID 5951923 and its Analogs

| Compound | Effect on KLF5 Protein Levels | Effect on DLD-1 Cell Viability | Reference |

| CID 5951923 | Significantly reduced | Inhibited in a dose-dependent manner | nih.govresearchgate.netmedchemexpress.com |

| CID 46931037 | Significantly reduced | Inhibited | nih.govresearchgate.net |

| CID 46931043 | Significantly reduced | Inhibited | nih.govresearchgate.net |

Molecular and Cellular Mechanisms of Action of Cid 5951923

Direct Modulation of KLF5 Activity

CID 5951923 directly targets the expression and function of the KLF5 transcription factor. This modulation occurs at both the protein and transcriptional levels, leading to a reduction in KLF5's cellular activity.

Impact on KLF5 Protein Expression Levels

Research has demonstrated that CID 5951923 significantly reduces the endogenous protein levels of KLF5. nih.gov Identified through an ultrahigh-throughput screening (uHTS) campaign, the compound was shown to effectively decrease KLF5 protein expression in colorectal cancer cell lines, such as DLD-1. researchgate.netnih.gov This inhibitory effect is a primary mechanism through which CID 5951923 exerts its anti-proliferative effects on cancer cells. nih.gov The compound was found to be selectively active against colon cancer cells in the NCI-60 panel of human cancer cell lines, which is consistent with the high KLF5 mRNA levels typically found in colon cancer cells. nih.gov

Two structural analogs of CID 5951923, identified as CID 46931037 and CID 46931043, have also been shown to effectively reduce KLF5 protein levels, confirming the structure-activity relationship for this class of inhibitors. nih.gov

Interactive Data Table: KLF5 Inhibition by CID 5951923 (Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.)

| Compound | Target/Assay | Cell Line | IC50 / EC50 | Source |

|---|---|---|---|---|

| CID 5951923 | KLF5 Inhibition | DLD-1/pGL4.18hKLF5p | 603 nM (IC50) | medchemexpress.com |

| CID 5951923 | KLF5 Inhibition | DLD-1/pGL4.18hKLF5p | <10 µM (EC50) | nih.gov |

Transcriptional Inhibition of KLF5

The initial discovery of CID 5951923 stemmed from a cell-based uHTS that used a luciferase reporter driven by the human KLF5 promoter. nih.gov This screening method was specifically designed to identify compounds that could inhibit the transcriptional activity of the KLF5 gene. The success in identifying CID 5951923 through this assay indicates that its mechanism involves, at least in part, the suppression of KLF5 gene transcription. nih.govnih.gov By inhibiting the promoter, CID 5951923 effectively reduces the synthesis of KLF5 mRNA, leading to the subsequent decrease in KLF5 protein levels and a reduction in the transcription of its downstream target genes. nih.gov

Interactions with Cellular Signaling Pathways

The cellular effects of CID 5951923 are also mediated through its interaction with key signaling cascades. Notably, its activity has been directly linked to the p38 MAPK pathway.

Downregulation of Early Growth Response Protein 1 (EGR1)

Early Growth Response Protein 1 (EGR1) is an immediate-early gene and transcription factor with diverse functions, including roles in cell growth suppression. nih.govfrontiersin.org In some contexts, EGR1 is considered a tumor suppressor, and its expression is often downregulated in certain cancers like gliomas. nih.govcapes.gov.br While studies have investigated the relationship between EGR1 and various cellular processes, the direct impact of CID 5951923 on EGR1 expression levels has not been specified in the available research.

Upregulation of p38 MAPK Phosphorylation (e.g., p38 MAPK-Thr180/Tyr182)

A significant finding in the characterization of CID 5951923 is its ability to activate the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov Studies have shown that treatment with CID 5951923, as well as its structural analogs, leads to an increase in the phosphorylation of p38 MAPK at the critical Thr180 and Tyr182 residues. nih.govmdpi.com The p38 MAPK pathway is associated with cellular responses to stress and inflammation, but it also plays roles in cell proliferation, differentiation, and tumorigenesis. nih.govmdpi.com This activation suggests that the cellular consequences of CID 5951923 treatment are not solely due to KLF5 inhibition but also involve the induction of a stress-response signaling cascade. nih.gov

Interactive Data Table: Summary of CID 5951923 Effects on Signaling Pathways

| Pathway | Specific Target | Observed Effect of CID 5951923 | Source |

|---|

| p38 MAPK Pathway | p38 Phosphorylation (Thr180/Tyr182) | Upregulation / Activation | nih.gov |

Table of Mentioned Compounds

| Name | Type |

| CID 5951923 | Small Molecule Inhibitor |

| KLF5 | Protein (Transcription Factor) |

| EGFR (Epidermal Growth Factor Receptor) | Protein (Receptor Tyrosine Kinase) |

| ERK1/2 (Extracellular signal-regulated kinase 1/2) | Protein (Kinase) |

| EGR1 (Early Growth Response Protein 1) | Protein (Transcription Factor) |

| p38 MAPK (p38 mitogen-activated protein kinases) | Protein (Kinase) |

| Ouabain (CID 439501) | Small Molecule (Cardiac Glycoside) |

| ML264 (CID 51003603) | Small Molecule Inhibitor |

| THZ1 | Small Molecule (CDK7 Inhibitor) |

| JQ-1 | Small Molecule (BRD4 Inhibitor) |

| CID 46931037 | Small Molecule (Analog of CID 5951923) |

| CID 46931043 | Small Molecule (Analog of CID 5951923) |

| Luciferase | Protein (Enzyme) |

Potential Link to RAS/MAPK/PI3K and WNT/β-catenin Signaling

While direct modulation of the RAS/MAPK/PI3K and WNT/β-catenin signaling pathways by CID 5951923 is not fully elucidated, its action on KLF5 suggests significant indirect interplay. The signaling networks involving Ras GTPases and their downstream effectors, including the PI3K and MAPK/ERK pathways, are fundamental regulators of cell proliferation and are frequently mutated in human cancers. nih.gov These pathways are critical for the expression of vascular endothelial growth factor (VEGF), a process also regulated by KLF5. frontiersin.orgnih.gov For instance, KLF8, another member of the Krüppel-like factor family, has been shown to regulate HIF-1 alpha expression and induce angiogenesis through the activation of the PI3K/AKT signaling pathway. frontiersin.org Given that KLF5, the target of CID 5951923, also regulates VEGFA, a potential intersection with these pathways is plausible. frontiersin.org

The Wnt/β-catenin signaling pathway is a highly conserved cascade crucial in cancer development, influencing cell proliferation, stemness, and metastasis. nih.govnih.gov A key connection lies in the downstream targets shared between KLF5 and the Wnt pathway. KLF5 is a known transcriptional activator of Cyclin D1. nih.gov In parallel, β-catenin, the central effector of the canonical Wnt pathway, can also drive the expression of Cyclin D1. nih.gov In colorectal adenocarcinoma, a significant correlation between the expression of β-catenin and Cyclin D1 has been observed. nih.gov Therefore, by downregulating KLF5, CID 5951923 can suppress a key oncogenic driver that converges with the Wnt/β-catenin pathway on critical cell cycle regulators.

Discrepancies with Other Proposed Mechanisms

A significant point of discussion regarding CID 5951923 and its more potent analog, ML264, is that the precise molecular mechanism leading to the reduction of KLF5 expression is not fully established. nih.gov While cell-based assays confirm that these compounds reduce KLF5 protein levels, their direct molecular target remains to be definitively identified. nih.gov It is unclear whether they inhibit KLF5 gene transcription, affect its mRNA stability, or interfere with its protein translation. The probe ML264, developed from the initial hit CID 5951923, was profiled against a panel of 47 kinases and found to be inactive, suggesting its mechanism is not based on broad kinase inhibition. nih.gov This specificity provides evidence of a targeted effect on the KLF5 pathway, but the direct protein interaction that initiates this effect is an area of ongoing investigation. nih.govnih.gov

Downstream Transcriptional Regulation

The inhibition of KLF5 expression by CID 5951923 triggers a cascade of changes in the transcription of downstream target genes critical for cancer cell proliferation and survival.

Modulation of Cyclin D1 Expression

Cyclin D1 is a key regulator of the cell cycle, promoting the transition from the G1 to the S phase. nih.gov Its overexpression is a hallmark of many human cancers, driving unchecked cellular proliferation. nih.gov KLF5 directly promotes the transcription of the Cyclin D1 gene (CCND1). nih.gov Consequently, by inhibiting the expression of KLF5, CID 5951923 leads to the reduced transcription of Cyclin D1. nih.gov This suppression of a critical cell cycle protein is a major contributor to the anti-proliferative effects of the compound. Studies with the related KLF5 inhibitor ML264 have confirmed that treatment of CRC cells results in a significant reduction in Cyclin D1 levels. nih.gov

Regulation of VEGFA Transcription in Cancer

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and the vascular endothelial growth factor A (VEGFA) is a primary mediator of this process. nih.gov Research has demonstrated that KLF5 promotes angiogenesis in bladder cancer by directly binding to the VEGFA promoter and activating its transcription. nih.govfrontiersin.org This regulation can be further influenced by HIF-1α, whose expression can also be upregulated by KLF5. frontiersin.org By downregulating KLF5, CID 5951923 is expected to suppress the transcription of VEGFA, thereby exerting an anti-angiogenic effect and hindering the tumor's ability to secure a blood supply.

Interplay with YAP/TAZ Axis and KLF5 Stability

The regulation of KLF5 is complex, involving control over both its expression and its protein stability. The transcriptional coactivators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) are key components of the Hippo signaling pathway and are known to function as oncoproteins. A direct link between this axis and KLF5 has been established, where both YAP and TAZ have been shown to increase KLF5 protein stability by preventing its ubiquitination and subsequent degradation mediated by the E3 ubiquitin ligase WWP1. nih.gov This stabilization mechanism enhances the oncogenic function of KLF5. The action of CID 5951923, which inhibits the expression of KLF5, represents a distinct but complementary point of intervention. nih.gov While the YAP/TAZ axis works to preserve the existing KLF5 protein, CID 5951923 acts to reduce its de novo synthesis, providing a direct method to decrease the total cellular pool of this oncoprotein.

Compound and Protein Names

| Name/Symbol | Full Name/Description |

| CID 5951923 | A small-molecule inhibitor of KLF5 expression. |

| ML264 | A potent and selective small-molecule inhibitor of KLF5 expression, derived from CID 5951923. |

| KLF5 | Krüppel-like factor 5, a transcription factor that acts as an oncogene in several cancers. |

| Cyclin D1 | A protein that functions as a key regulator of the cell cycle. |

| VEGFA | Vascular Endothelial Growth Factor A, a primary mediator of angiogenesis. |

| RAS | A family of small GTPase proteins involved in cellular signal transduction. |

| MAPK | Mitogen-activated protein kinase, a type of protein kinase involved in directing cellular responses. |

| PI3K | Phosphoinositide 3-kinase, a family of enzymes involved in cell growth, proliferation, and differentiation. |

| WNT/β-catenin | A signaling pathway crucial for embryonic development and implicated in cancer. |

| YAP | Yes-associated protein, a transcriptional co-activator and downstream effector of the Hippo pathway. |

| TAZ | Transcriptional co-activator with PDZ-binding motif, a paralog of YAP. |

Biological Efficacy of Cid 5951923 in Preclinical Models

In Vitro Studies on Cancer Cell Proliferation and Viability

In vitro research has been crucial in characterizing the anticancer activity of CID 5951923. These studies have primarily involved treating cancer cell lines with the compound and observing the effects on cell growth, viability, and the levels of the KLF5 protein.

CID 5951923 has demonstrated significant and selective activity against colorectal cancer (CRC) cells. nih.govnih.gov The transcription factor KLF5 is frequently overexpressed in colorectal cancers and plays a role in driving cell proliferation. nih.gov

Initial identification of CID 5951923 came from an ultrahigh-throughput screening designed to find chemical compounds that decrease KLF5 levels. nih.gov In subsequent characterization studies, CID 5951923 was shown to significantly reduce the viability of several colorectal cancer cell lines. nih.govnih.gov For instance, in the DLD-1 colon cancer cell line, the compound inhibited proliferation in a dose-dependent manner and significantly decreased the levels of endogenous KLF5 protein. medchemexpress.com

A critical aspect of its profile is its selectivity. The compound had a minimal impact on the viability of non-transformed rat intestinal epithelial cells (IEC-6), indicating a selective effect on cancer cells over normal intestinal cells. axonmedchem.comnih.gov This selectivity is a highly desirable feature for potential therapeutic agents. nih.gov

| Cell Line | Cell Type | Key Finding | Reference |

|---|---|---|---|

| DLD-1 | Human Colon Adenocarcinoma | Inhibited proliferation with an IC₅₀ of 1.6 μM; significantly decreased endogenous KLF5 protein levels. | medchemexpress.com |

| Multiple CRC Cell Lines | Human Colorectal Cancer | Significantly decreased viability. | nih.gov |

| IEC-6 | Non-transformed Rat Intestinal Epithelial | No apparent impact on viability, demonstrating selectivity for cancer cells. | axonmedchem.comnih.gov |

The activity of CID 5951923 is closely linked to the expression of its target, KLF5. medchemexpress.com While its effects have been most thoroughly documented in colon cancer, KLF5 is also known to play a role in other malignancies, including bladder, breast, and pancreatic cancers. nih.govfrontiersin.org Studies have shown that CID 5951923 primarily inhibits the proliferation of cancer cell lines that highly express KLF5. medchemexpress.com For example, in a study on bladder cancer, CID 5951923 was shown to abolish the expression of KLF5 in 5637 and WH bladder cancer cells. nih.gov This suggests that the compound's mechanism of action is consistent across different cancer types that are dependent on KLF5.

To assess its broader anticancer potential and selectivity, CID 5951923 was evaluated against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60). nih.govrndsystems.com The NCI-60 panel represents nine different types of human cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, and serves as a global standard for in vitro anticancer drug screening. taylorandfrancis.comrevvity.com

The results of the NCI-60 screen were definitive: CID 5951923 was found to be selectively active against colon cancer cells compared to cell lines from other tissue origins. nih.govrndsystems.com This selectivity is strongly correlated with gene expression data from the panel, which shows that colon cancer cell lines have the highest average levels of KLF5 mRNA. nih.govnih.gov This finding reinforces the hypothesis that KLF5 is the primary molecular target responsible for the compound's inhibitory effects on cancer cell proliferation. nih.gov

Assessment of Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. taylorfrancis.com The transcription factor KLF5 has been identified as a key regulator of angiogenesis in various cancer types, although its role can be context-dependent. nih.govtaylorfrancis.comnih.gov

The interaction between cancer cells and endothelial cells is a crucial step in angiogenesis. nih.govresearchgate.net KLF5 has been shown to be essential for this interaction. nih.govnih.gov In bladder cancer models, for instance, KLF5 promotes angiogenesis by directly regulating the transcription of Vascular Endothelial Growth Factor A (VEGFA), a major pro-angiogenic factor. nih.govnih.gov Knockdown of KLF5 in these cells impaired their ability to recruit and stimulate the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs). nih.gov

Given that CID 5951923 is a potent inhibitor of KLF5, it is expected to disrupt these pro-angiogenic interactions. Indeed, treatment of bladder cancer cells with CID 5951923 resulted in the abolition of both KLF5 and VEGFA expression, suggesting it could be a therapeutic tool for inhibiting angiogenesis. nih.gov

The established role of KLF5 in many contexts is to promote, not inhibit, angiogenesis by activating genes like VEGFA and Platelet-Derived Growth Factor (PDGF). nih.govtaylorfrancis.comoup.com Therefore, an inhibitor of KLF5, such as CID 5951923, would be predicted to have anti-angiogenic effects. nih.gov The available scientific literature supports this, showing that inhibiting KLF5 leads to a reduction in pro-angiogenic factors. nih.gov

However, the role of KLF5 can be complex and tissue-specific. In one study involving PTEN-deficient prostate cancer, KLF5 was found to inhibit angiogenesis by suppressing AKT signaling and subsequent accumulation of HIF1α. nih.gov In this specific context, inhibition of KLF5 could paradoxically lead to an increase in angiogenic activity. nih.gov To date, there are no direct studies reporting that CID 5951923 promotes tumor angiogenesis. Its primary mechanism of action as a KLF5 inhibitor in colon and bladder cancer models points toward an anti-angiogenic, rather than a pro-angiogenic, effect. nih.gov

In Vivo Efficacy in Animal Models

While direct in vivo efficacy studies detailing tumor growth inhibition by CID 5951923 in colorectal cancer (CRC) xenograft models are not extensively published, the compound has been a focal point of research due to its targeted action on KLF5. KLF5 is a known pro-proliferative factor in CRC. nih.gov

Initial high-throughput screening identified CID 5951923 as a selective inhibitor of KLF5 expression, leading to decreased viability of several CRC cell lines. nih.gov The compound was found to be selectively active against colon cancer cells when tested against the NCI-60 panel of human cancer cell lines. nih.govnih.gov This selectivity suggests a therapeutic window for targeting colon cancer.

Although specific data on tumor volume reduction or growth delay with CID 5951923 treatment in xenograft models is not available in the reviewed literature, studies on other KLF5 inhibitors, such as ML264, have demonstrated the potential of this therapeutic strategy. ML264 was shown to prevent the growth of CRC xenograft tumors, providing a proof-of-concept for the anti-tumor activity of KLF5 inhibition in vivo. mdpi.comnih.gov The development of CID 5951923 and its analogs was aimed at improving upon these initial findings with greater KLF5-specific activity. nih.gov

| Cell Line | Effect of CID 5951923 | Key Finding | Reference |

|---|---|---|---|

| DLD-1 (Colorectal Cancer) | Reduced KLF5 protein levels and cell viability. | Demonstrates direct targeting of KLF5 and anti-proliferative effect. | researchgate.net |

| Various Colon Cancer Cell Lines (NCI-60 Panel) | Selective activity against colon cancer cells. | Highlights the compound's specificity for colon cancer. | nih.govnih.gov |

There is a notable absence of published studies specifically evaluating the in vivo efficacy of CID 5951923 in bladder cancer xenograft models. However, the role of KLF5 in bladder cancer progression suggests that this compound could be a valuable therapeutic candidate. KLF5 is known to promote cell migration in bladder cancer cells and is essential for angiogenesis through the regulation of vascular endothelial growth factor A (VEGFA). nih.govresearchgate.net

In vitro studies have shown that CID 5951923 can abolish the expression of both KLF5 and VEGFA in bladder cancer cell lines, indicating its potential to inhibit tumor growth and angiogenesis. nih.gov Furthermore, other therapeutic agents that promote the degradation of KLF5, such as curcumin, have been shown to impair the growth of bladder cancer cells in vitro and in vivo in xenograft models, supporting the rationale for targeting KLF5 in this disease. nih.govmdpi.com

| Cell Line | Effect of CID 5951923 | Key Finding | Reference |

|---|---|---|---|

| 5637 and WH (Bladder Cancer) | Abolished KLF5 and VEGFA expression. | Suggests potential to inhibit both cell proliferation and angiogenesis. | nih.gov |

The role of KLF5 in intestinal tumorigenesis is well-established, making its inhibition a key strategy for preventing or treating intestinal tumors. Studies utilizing genetic mouse models, such as the ApcMin/+ mouse which is predisposed to intestinal neoplasia, have been crucial in this area.

Genetic reduction of Klf5 in ApcMin/+ mice has been shown to significantly reduce intestinal tumor formation. nih.gov This provides a strong genetic validation for the therapeutic targeting of KLF5. While studies directly administering CID 5951923 to ApcMin/+ mice and reporting on intestinal polyp formation were not found in the reviewed literature, the compound's demonstrated ability to inhibit KLF5 makes it a prime candidate for such investigations. nih.gov The expectation is that pharmacological inhibition of KLF5 by CID 5951923 would mimic the effects of genetic Klf5 reduction, leading to a decrease in the number and size of intestinal tumors.

| Mouse Model | Genetic Modification | Effect on Intestinal Tumors | Implication for CID 5951923 | Reference |

| ApcMin/+ | Haploinsufficiency of Klf5 | Reduced tumor number and size. | Provides strong rationale for pharmacological inhibition with CID 5951923. | mdpi.comnih.gov |

| ApcMin/+/KrasG12V | Haploinsufficiency of Klf5 | Significantly reduced tumor number and size. | Suggests efficacy in more aggressive, KRAS-mutated intestinal tumors. | mdpi.com |

Structure Activity Relationship Sar and Analog Development

Design and Synthesis of CID 5951923 Analogs

The initial development phase involved the synthesis of 22 structural analogs of CID 5951923. nih.govresearchgate.net The design of these analogs was guided by the need to explore the chemical space around the parent molecule and to systematically modify key structural features. A primary focus was to replace potentially problematic moieties within the CID 5951923 structure, such as the ester group and the nitroaryl group, which can be associated with poor metabolic stability or toxicity. nih.govresearchgate.net

While detailed synthetic schemes for all 22 analogs are not publicly available, the general strategy involved modifying the phenylpropenoate core and the substituted tetrahydrothiophene (B86538) dioxide moiety. These modifications aimed to probe the importance of these regions for KLF5 inhibitory activity and to introduce alternative functional groups that might offer improved pharmacological properties. nih.gov

Impact of Structural Modifications on KLF5 Activity and Selectivity

The synthesized analogs were screened for their ability to modulate KLF5 activity. This screening revealed important insights into the structure-activity relationship of this chemical series. A key finding was that certain modifications could be made without compromising, and in some cases even enhancing, the desired biological activity. nih.gov

A significant observation was that the ester linkage in CID 5951923 could be replaced with an amide group. researchgate.net This is a common strategy in medicinal chemistry to improve metabolic stability, as amides are generally less susceptible to hydrolysis by esterases than esters. Furthermore, modifications to the aromatic ring were explored, indicating that this part of the molecule could also be altered while retaining KLF5 inhibitory effects. researchgate.net

The evaluation of these analogs also focused on their selectivity. The aim was to identify compounds that potently inhibited KLF5 while having minimal effects on other cellular targets, thereby reducing the potential for off-target side effects. The initial hit, CID 5951923, was found to be active in only a small percentage of high-throughput screening assays, suggesting a degree of selectivity. nih.govresearchgate.net The analog development process sought to maintain or improve upon this selectivity profile.

Identification of More Potent Derivatives (e.g., CID 46931037, CID 46931043, SR-18662)

The screening of the synthesized analogs led to the identification of several derivatives with notable activity. Among the initial 22 analogs, CID 46931037 and CID 46931043 were highlighted as having similar KLF5 inhibitory activity to the parent compound, CID 5951923. nih.gov These compounds successfully incorporated structural changes, such as the replacement of the ester group, demonstrating that the core pharmacophore could be optimized. researchgate.net

Further optimization efforts in the broader chemical series, which includes the related compound ML264, led to the discovery of SR-18662 . SR-18662 emerged as a particularly potent KLF5 inhibitor with a reported IC50 of 4.4 nM. researchgate.netmedchemexpress.com This represents a significant improvement in potency compared to the initial hit, CID 5951923. SR-18662 demonstrated superior efficacy in reducing the viability of multiple colorectal cancer cell lines when compared to both ML264 and another analog, SR15006. nih.govnih.gov

| Compound | Reported IC50 (KLF5) | Key Structural Features/Notes |

|---|---|---|

| CID 5951923 | 603 nM medchemexpress.comnih.gov / 2.3 µM bertin-bioreagent.comrndsystems.com | Parent compound, contains ester and nitroaryl groups. nih.govresearchgate.net |

| CID 46931037 | Similar activity to CID 5951923 nih.gov | Analog with modifications to the ester group. researchgate.net |

| CID 46931043 | Similar activity to CID 5951923 nih.gov | Analog with modifications to the ester group. researchgate.net |

| SR-18662 | 4.4 nM researchgate.netmedchemexpress.com | Highly potent derivative from an optimized series. nih.govnih.gov |

Optimization for Improved Drug-Likeness

A central theme in the development of CID 5951923 analogs was the optimization of their drug-like properties. This involves modifying the chemical structure to improve characteristics such as solubility, metabolic stability, oral bioavailability, and to reduce potential toxicity. The replacement of the ester group in CID 5951923 with a more stable amide linkage in its analogs is a prime example of this optimization process. nih.govresearchgate.net

The overarching goal of this optimization is to produce a compound that not only has potent and selective activity against its target but is also suitable for further preclinical and potentially clinical development. The progression from CID 5951923 to more potent and refined molecules like SR-18662 illustrates a successful application of medicinal chemistry principles to improve the therapeutic potential of a novel class of KLF5 inhibitors. nih.govnih.govnih.gov The continued exploration of the SAR of this chemical scaffold holds promise for the development of effective treatments for colorectal cancer and other KLF5-driven malignancies.

Future Directions and Therapeutic Implications

Further Elucidation of Molecular Mechanisms

While identified as an inhibitor of KLF5 expression, the precise molecular mechanisms underpinning the activity of CID 5951923 are still under active investigation. nih.govnih.gov Initial studies have provided some insights into its effects on cellular signaling pathways. For instance, treatment with CID 5951923 has been shown to downregulate the expression of Early Growth Response Protein 1 (EGR1), a known transcriptional modulator of KLF5. nih.govmerckmillipore.com

Interestingly, the compound also appears to influence key signaling cascades. Research indicates that CID 5951923 increases the phosphorylation of several proteins, including pEGFR (pY1068), pERK1/2 (pT202/Y204), and p-p38 (T180/Y182). nih.govmerckmillipore.comresearchgate.net Conversely, the activity of the AKT, JNK, and p70 S6 kinase pathways did not show any changes after treatment with the compound. nih.gov The crosstalk between these pathways and how it culminates in the reduction of KLF5 expression remains to be fully established. nih.gov Future research is necessary to comprehensively map these interactions and clarify the compound's complete mechanism of action.

Table 1: Observed Molecular Effects of CID 5951923

| Pathway/Protein | Observed Effect | Reference(s) |

| KLF5 | Inhibition of expression | nih.govnih.gov |

| EGR1 | Downregulation | nih.govmerckmillipore.com |

| EGFR/ERK Pathway | Activation (increased phosphorylation) | nih.govmerckmillipore.comresearchgate.net |

| p38 MAPK Pathway | Activation (increased phosphorylation) | nih.govmerckmillipore.com |

| AKT/JNK/p70 S6 Kinase | No change in activity | nih.gov |

Preclinical Development and Validation in Relevant Disease Models

The preclinical evaluation of CID 5951923 began with its identification through an ultrahigh-throughput screen using a DLD-1 colorectal cancer cell line. nih.govnih.gov Subsequent studies confirmed its ability to decrease the viability of multiple colorectal cancer cell lines in a dose-dependent manner. nih.gov A significant finding from this early work was the compound's selectivity; it was active against colon cancer cells while showing no apparent impact on the viability of the non-transformed rat intestinal epithelial cell line, IEC-6. nih.govnih.gov

Further validation came from testing against the National Cancer Institute's NCI-60 panel, a collection of 60 diverse human cancer cell lines. In this broad screen, CID 5951923 demonstrated selective activity against colon cancer cells. nih.govnih.govnih.gov The compound's potential has also been explored in other cancer types. In bladder cancer cell lines (5637 and WH), CID 5951923 was shown to eliminate the expression of both KLF5 and Vascular Endothelial Growth Factor A (VEGFA), a key factor in angiogenesis. oncotarget.com While direct in vivo studies on CID 5951923 are ongoing, research on its structural analogs, such as SR-18662, has shown dose-dependent tumor reduction in mouse xenograft models of colorectal cancer, providing a strong rationale for continued preclinical development. portico.org

Table 2: Preclinical Activity of CID 5951923 in Cancer Cell Lines

| Cell Line | Cancer Type | Key Finding(s) | Reference(s) |

| DLD-1 | Colorectal Cancer | Inhibited proliferation (IC50 = 1.6 µM), reduced KLF5 levels | nih.govmerckmillipore.comresearchgate.net |

| HCT116 | Colorectal Cancer | Decreased viability | portico.org |

| HT29 | Colorectal Cancer | Decreased viability | portico.org |

| SW620 | Colorectal Cancer | Decreased viability | portico.org |

| IEC-6 | Non-transformed intestinal epithelium | No apparent impact on viability | nih.govnih.gov |

| 5637 | Bladder Cancer | Abolished KLF5 and VEGFA expression | oncotarget.com |

| WH | Bladder Cancer | Abolished KLF5 and VEGFA expression | oncotarget.com |

Potential for Combination Therapies in Oncology

The future of cancer treatment increasingly lies in combination therapies that target multiple pathways or engage the immune system. Preliminary studies have begun to explore the potential of CID 5951923 in such regimens. In a co-culture assay modeling the interaction between breast cancer cells (MDA-MB-231) and Natural Killer (NK) cells, CID 5951923 was found to have an "additive" effect. pdx.edupdx.edu This indicates that the total cancer cell inhibition was the sum of the effects from the compound and the NK cells, suggesting it could be a viable partner for immunotherapies without causing immunosuppression. pdx.edu

Furthermore, understanding resistance mechanisms is key to designing effective combinations. A study on bladder cancer found that high expression of the gene LIG1 was associated with resistance to several drugs, including CID-5951923. frontiersin.org This suggests that LIG1 expression could be a predictive biomarker for patient stratification, guiding the use of CID 5951923 in combination with other agents to overcome resistance.

Exploration in Non-Oncological Applications

While the primary focus of research on CID 5951923 has been oncology, the biological roles of its target, KLF5, suggest potential applications in other diseases. KLF5 is known to be involved in a variety of fundamental physiological and pathological processes beyond cancer, including embryonic development, cellular stress response, and cardiovascular remodeling. oncotarget.com For instance, KLF5 plays a role in maintaining embryonic stem cells in an undifferentiated state. nih.gov

The therapeutic potential of inhibiting KLF5 in non-cancer contexts is highlighted by research into other KLF5 inhibitors. For example, the compound Pterosin B, which also inhibits KLF5 expression, is being investigated for its potential in treating arthritis, Alzheimer's disease, pathological cardiac hypertrophy, and diabetes. medchemexpress.com This raises the possibility that CID 5951923, as a KLF5 inhibitor, could be explored for similar non-oncological applications, warranting further investigation into its effects in relevant disease models.

Consideration of KLF5 as a Biomarker for Therapeutic Response

The targeted nature of CID 5951923 makes its molecular target, KLF5, a strong candidate for a predictive biomarker. A direct correlation has been observed between the ability of CID 5951923 to reduce KLF5 expression and its ability to decrease the viability of colon cancer cells. nih.gov This link is further strengthened by the finding that the compound's inhibitory effects were most pronounced in cell lines with high KLF5 expression. nih.gov

Analysis of the NCI-60 panel revealed that colon cancer cell lines, against which CID 5951923 was selectively active, had the highest levels of KLF5 mRNA compared to cancers from other tissues. nih.gov This strongly suggests that KLF5 levels in tumors could predict which patients are most likely to respond to treatment with CID 5951923. nih.gov Therefore, the development of a companion diagnostic to measure KLF5 expression would be a critical step in advancing this compound into clinical trials, ensuring that it is administered to the patient population with the highest probability of benefit.

Q & A

Q. How to address potential biases in preclinical studies of CID 5951923?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.